XLogP3 Lipophilicity Comparison: (3-Ethyloxetan-3-YL)methanamine vs. (3-Methyloxetan-3-yl)methanamine
The 3-ethyl substituent confers higher lipophilicity than the 3-methyl analog, providing a quantitative knob for modulating logD/logP in drug candidates. (3-Ethyloxetan-3-yl)methanamine exhibits an XLogP3-AA value of -0.1 , whereas the 3-methyl analog (3-methyloxetan-3-yl)methanamine (CAS 153209-97-3) exhibits a more negative exact mass-derived XLogP3-AA of -0.8 [1]. This represents an ~0.7 log unit difference in predicted partition coefficient.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.1 |
| Comparator Or Baseline | (3-Methyloxetan-3-yl)methanamine, XLogP3-AA: -0.8 |
| Quantified Difference | ΔXLogP3 = +0.7 log units (target compound is more lipophilic) |
| Conditions | XLogP3-AA computational prediction as reported in authoritative chemical database entries |
Why This Matters
The ~0.7 log unit increase in lipophilicity enables medicinal chemists to fine-tune permeability and solubility profiles without increasing molecular weight beyond the ~14 Da difference between ethyl and methyl substituents.
- [1] GuideChem. 3-Aminomethyl-oxetane, CAS 6246-05-5. Chemical Properties: XLogP3-AA: -0.8, Exact Mass: 87.068413911. View Source
